molecular formula C15H29N3O B13787567 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one CAS No. 94087-69-1

2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B13787567
CAS No.: 94087-69-1
M. Wt: 267.41 g/mol
InChI Key: KVCDEHQTTHXOFJ-UHFFFAOYSA-N
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Description

2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazol-4-one ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions include oxidized imidazolones, reduced dihydro derivatives, and substituted imidazolones depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This feature enhances its interaction with lipid membranes and makes it suitable for applications requiring amphiphilic characteristics .

Properties

CAS No.

94087-69-1

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

IUPAC Name

1-dodecyl-2-iminoimidazolidin-4-one

InChI

InChI=1S/C15H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(19)17-15(18)16/h2-13H2,1H3,(H2,16,17,19)

InChI Key

KVCDEHQTTHXOFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CC(=O)NC1=N

Origin of Product

United States

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